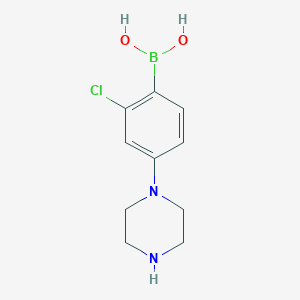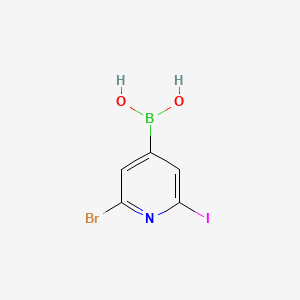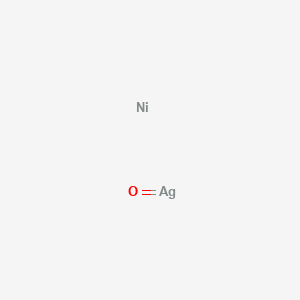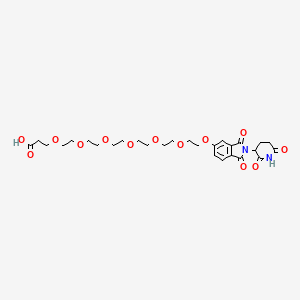
Thalidomide-5'-O-PEG6-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-PEG6-C2-acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings, particularly in the development of targeted protein degradation therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG6-C2-acid involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting Thalidomide-PEG conjugate is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-O-PEG6-C2-acid are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure consistency and high yield.
化学反应分析
Types of Reactions
Thalidomide-5’-O-PEG6-C2-acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Thalidomide-5’-O-PEG6-C2-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and treatment of inflammatory diseases.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of Thalidomide-5’-O-PEG6-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in biological systems.
相似化合物的比较
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A derivative with enhanced anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its historical use and subsequent reintroduction for specific medical conditions.
Uniqueness
Thalidomide-5’-O-PEG6-C2-acid is unique due to its incorporation of the PEG linker, which improves its pharmacokinetic properties and enables its use in advanced therapeutic applications such as PROTAC technology. This distinguishes it from other Thalidomide analogues that lack this modification.
属性
分子式 |
C28H38N2O13 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34) |
InChI 键 |
NDDHYTOKEQIHEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


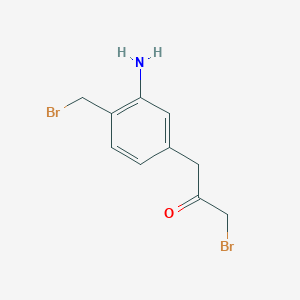
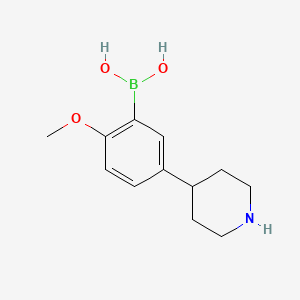
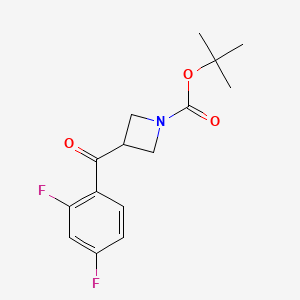
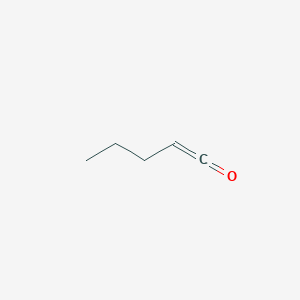
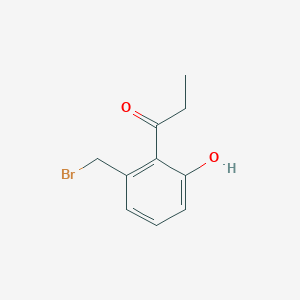
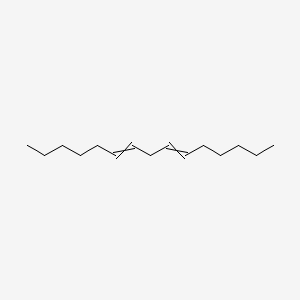
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)
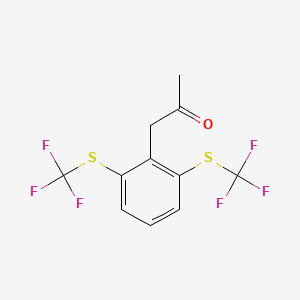

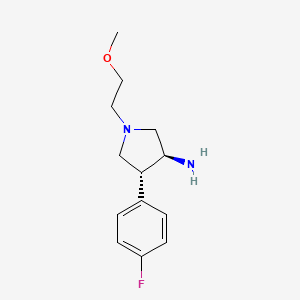
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
